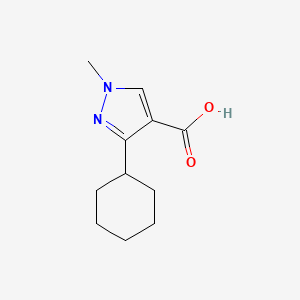

3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid , which precisely describes the substitution pattern on the pyrazole core structure. The compound is registered under Chemical Abstracts Service number 1157394-06-3 , providing a unique identifier for chemical databases and regulatory documentation. Alternative nomenclature includes 1H-Pyrazole-4-carboxylic acid, 3-cyclohexyl-1-methyl- , which follows the Chemical Abstracts Service naming conventions.

The systematic identification extends to various chemical database entries, with the molecular descriptor language number MFCD12065562 providing additional cataloging information. The compound's standardized International Chemical Identifier key LSVWZGCNANSDGR-UHFFFAOYSA-N ensures consistent identification across international chemical databases. This nomenclature system facilitates precise communication among researchers and enables accurate chemical literature searches.

The structural designation reflects the specific substitution pattern where the cyclohexyl group occupies position 3 of the pyrazole ring, the methyl group is attached to nitrogen atom 1, and the carboxylic acid functional group is positioned at carbon 4. This systematic approach to nomenclature ensures that the compound's structural features are unambiguously communicated in scientific literature and commercial applications.

Molecular Formula and Structural Isomerism

The molecular formula of this compound is C₁₁H₁₆N₂O₂ , corresponding to a molecular weight of 208.26 grams per mole . This formula represents the precise atomic composition consisting of eleven carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms. The structural arrangement follows the pyrazole ring system with specific substituent positioning that influences the compound's chemical and biological properties.

Table 1: Molecular Properties and Identifiers

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆N₂O₂ |

| Molecular Weight | 208.26 g/mol |

| Chemical Abstracts Service Number | 1157394-06-3 |

| Molecular Descriptor Language Number | MFCD12065562 |

| Simplified Molecular Input Line Entry System | O=C(C1=CN(C)N=C1C2CCCCC2)O |

| International Chemical Identifier Key | LSVWZGCNANSDGR-UHFFFAOYSA-N |

The compound exhibits structural isomerism potential through different substitution patterns on the pyrazole ring system. Closely related structural isomers include 3-cyclohexyl-1-methyl-1H-pyrazole-4-carbaldehyde with Chemical Abstracts Service number 1157401-82-5 and molecular formula C₁₁H₁₆N₂O , differing only in the oxidation state of the carbon-4 substituent. Additional isomeric compounds within this chemical family include 1-cyclohexyl-3-methyl-1H-pyrazole-4-carboxylic acid with Chemical Abstracts Service number 1216141-90-0 , representing a positional isomer where the cyclohexyl and methyl substituents exchange positions.

The structural framework allows for conformational isomerism, particularly regarding the cyclohexyl ring orientation relative to the pyrazole plane. Computational analysis indicates that the cyclohexyl group adopts a chair conformation that minimizes steric interactions with the pyrazole ring system. The carboxylic acid functional group provides additional conformational flexibility through rotation around the carbon-carbon bond connecting it to the pyrazole ring.

Crystallographic Analysis and Hydrogen Bonding Networks

Crystallographic studies of related pyrazole-4-carboxylic acid derivatives provide insights into the solid-state structure and intermolecular interactions of this compound. Analysis of the structurally similar compound 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid reveals that molecules arrange in the crystal lattice through specific hydrogen bonding patterns. The cyclohexane ring consistently adopts a chair conformation with the carbon-nitrogen bond positioned in an equatorial orientation, minimizing steric strain within the crystal structure.

The hydrogen bonding network in these compounds typically involves the carboxylic acid functional groups forming intermolecular associations. Crystallographic data indicates that molecules link into inversion dimers through pairs of oxygen-hydrogen···oxygen hydrogen bonds, generating ring structures with eight-membered loops. These hydrogen bonding interactions significantly influence the compound's physical properties including melting point, solubility characteristics, and thermal stability.

Table 2: Crystallographic Parameters for Related Compounds

| Parameter | Value |

|---|---|

| Hydrogen Bond Pattern | Oxygen-hydrogen···oxygen dimers |

| Ring Structure | Eight-membered loops |

| Cyclohexyl Conformation | Chair configuration |

| Carbon-nitrogen Bond Orientation | Equatorial position |

| Intermolecular Interaction Type | Inversion dimers |

The pyrazole ring planarity influences the overall molecular geometry and packing efficiency within the crystal lattice. Computational chemistry data suggests a topological polar surface area of 55.12 Ų and a calculated logarithm of partition coefficient value of 2.166 , indicating moderate lipophilicity. These parameters directly correlate with the compound's ability to form ordered crystalline structures and influence its dissolution behavior in various solvents.

The crystallographic analysis reveals that the carboxylic acid functional group participates in both intramolecular and intermolecular hydrogen bonding networks. The presence of two hydrogen bond acceptors and one hydrogen bond donor contributes to the compound's ability to form stable crystal structures through directional intermolecular interactions.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of this compound through analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum typically exhibits characteristic signals that confirm the compound's structural features and substitution pattern. The methyl group attached to nitrogen-1 appears as a singlet in the range of 1.94-2.13 parts per million depending on the solvent system employed for analysis.

The cyclohexyl protons generate complex multiplet patterns in the aliphatic region between 1.20-2.05 parts per million , reflecting the chair conformation and axial-equatorial proton environments. The pyrazole ring proton at carbon-5 typically resonates as a singlet around 7.5-8.0 parts per million , while the carboxylic acid proton appears as a broad exchangeable signal between 10-13 parts per million .

Table 3: Nuclear Magnetic Resonance Chemical Shifts

| Structural Unit | Chemical Shift Range (parts per million) | Multiplicity |

|---|---|---|

| Nitrogen-methyl group | 1.94-2.13 | Singlet |

| Cyclohexyl protons | 1.20-2.05 | Multiplet |

| Pyrazole ring proton | 7.5-8.0 | Singlet |

| Carboxylic acid proton | 10-13 | Broad singlet |

Infrared spectroscopy reveals diagnostic absorption bands that confirm the presence of key functional groups within the molecular structure. The carboxylic acid functionality exhibits characteristic stretching vibrations with the carbonyl group absorbing around 1700-1720 wavenumbers and the oxygen-hydrogen stretch appearing as a broad absorption between 2500-3300 wavenumbers . The pyrazole ring system contributes absorption bands in the 1500-1600 wavenumber region corresponding to carbon-nitrogen and carbon-carbon stretching vibrations.

Mass spectrometry analysis provides molecular ion confirmation and fragmentation patterns that support structural assignment. The molecular ion peak appears at mass-to-charge ratio 208 , corresponding to the intact molecular formula C₁₁H₁₆N₂O₂. Fragmentation patterns typically include loss of the carboxylic acid group (mass 45) and cyclohexyl substituent (mass 83), generating diagnostic fragment ions that confirm the substitution pattern on the pyrazole ring system.

Propriétés

IUPAC Name |

3-cyclohexyl-1-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-13-7-9(11(14)15)10(12-13)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVWZGCNANSDGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2CCCCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

3-Cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid is a compound of interest due to its diverse biological activities, particularly in pharmacology and agrochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which highlights its structural features. The pyrazole ring is a significant pharmacophore in many biologically active compounds.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antifungal Activity : Similar compounds have shown promising antifungal properties against various phytopathogenic fungi. For instance, derivatives of 1-methyl-1H-pyrazole-4-carboxylic acid have been synthesized and tested, revealing significant antifungal efficacy compared to standard treatments .

- Anticancer Potential : Pyrazole derivatives have been recognized for their anticancer activities across multiple cell lines. Notably, compounds with structural similarities to this compound have demonstrated cytotoxic effects against cancer cell lines such as MCF7 and NCI-H460 .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions. For example, some pyrazole derivatives have shown inhibition of cyclin-dependent kinases (CDK), which play a crucial role in cell cycle regulation .

- Receptor Modulation : The binding of the compound to various receptors can influence signaling pathways that are critical for cell proliferation and survival.

Research Findings and Case Studies

Several studies have investigated the biological activity of pyrazole derivatives, providing insights into their pharmacological potential:

Applications De Recherche Scientifique

Applications in Agrochemicals

One of the primary applications of 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid is in the development of fungicides. The compound acts as an intermediate in the synthesis of various pyrazole-based fungicides, which are essential for crop protection. The annual production of fungicides exceeds 30,000 metric tons, indicating a substantial market demand for effective agrochemical agents .

Case Study: Fungicide Development

A notable case study involves the use of this compound in developing a new class of fungicides that demonstrate increased efficacy against resistant fungal strains. Research indicates that formulations containing this compound exhibit improved performance metrics compared to traditional agents .

Pharmaceutical Applications

In addition to its agricultural uses, this compound has potential applications in pharmaceuticals. It serves as a building block for synthesizing various medicinal compounds, particularly those targeting neurological disorders and inflammation .

Case Study: Neurological Research

A study published in a peer-reviewed journal explored the neuroprotective effects of pyrazole derivatives, including those derived from this compound. The findings suggested significant promise for these compounds in treating conditions such as Alzheimer's disease .

Environmental Considerations

The synthesis processes for this compound have been optimized to reduce environmental impact. For instance, methods utilizing carbonic acid generated from CO₂ have been shown to be effective and environmentally benign compared to traditional strong acids . This aligns with current trends towards sustainable chemistry practices.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Pyrazole-4-carboxylic Acid Derivatives

The following table summarizes key structural and functional differences between 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid and analogous compounds:

Structural and Functional Insights

Substituent Effects on Physicochemical Properties

- Lipophilicity : The cyclohexyl group in the target compound enhances lipophilicity compared to derivatives with smaller substituents (e.g., 3-(difluoromethyl)-1-methyl analog, ). This property may influence membrane permeability in biological systems.

- Hydrogen Bonding: Carboxylic acid at position 4 enables hydrogen bonding, critical for interactions in crystal lattices (e.g., 1-allyl-3-amino derivative ) or biological targets.

- Steric Effects : Bulky substituents like cyclohexyl or cyclobutylmethyl () may hinder rotational freedom, affecting conformational stability.

Méthodes De Préparation

Method Based on Enolate Acidification and Cyclization (Patents WO2014120397A1 and WO2017064550A1)

Step 1: Formation of alkyl difluoroacetoacetate via acidification of sodium enolate, generated by reacting alkyl difluoroacetoacetate with carbon dioxide in situ. This step involves acidifying the sodium enolate with carbonic acid produced from CO₂ and water, maintaining a pressure of 0.1–2 kg/cm² for 1–3 hours, with pH adjustments to 5–7.

Step 2: Coupling with trialkyl orthoformate in acetyl anhydride yields an intermediate, alkyl 2-alkomethylene-4,4-difluoro-3-oxobutyrate.

Step 3: Ring closure is performed in a biphasic system with a weak base (e.g., sodium carbonate) and methylhydrazine, leading to the formation of the pyrazole ring. The reaction is conducted at low temperatures (~-10°C to 5°C) over 1–3 hours, followed by purification via filtration and distillation.

Step 4: Oxidation or acidification introduces the carboxylic acid group, yielding the target compound.

- The process yields high-purity pyrazole derivatives (~99.9%) with yields around 75–80%.

- The method emphasizes safety, low waste, and cost-effectiveness, suitable for industrial scale-up.

Method Using Condensation of Fluoroacyl Derivatives (Patents WO2017064550A1 and EP4008715NWA1)

- Starting from ethyl difluoroacetate or similar derivatives, a Claisen condensation produces fluoroacyl intermediates.

- Condensation with methylhydrazine at low temperatures (-20°C) forms the hydrazine derivatives.

- Oxidation under alkali conditions followed by acidification yields the carboxylic acid.

- The process achieves high yields (~90%) with high purity.

- It involves fewer steps, making it industrially attractive.

- The method allows for the incorporation of various substituents, including cyclohexyl groups, by modifying the initial acyl derivatives.

Alternative Routes via Halogenated Precursors

- Halogenation of pyrazole derivatives followed by nucleophilic substitution with cyclohexyl groups can be employed.

- Subsequent oxidation to the acid form is achieved via standard oxidation protocols.

Data Table Summarizing Preparation Methods

Research Findings and Considerations

- Reaction Optimization: Low-temperature conditions (-20°C to 0°C) are critical for controlling reaction selectivity and yield.

- Purification: Recrystallization, distillation, and chromatography are employed to obtain high-purity products.

- Safety and Environmental Impact: Use of less toxic reagents and minimization of waste gases and solvents are emphasized, aligning with industrial safety standards.

Notes on Synthesis of Derivatives with Cyclohexyl and Methyl Substituents

While the above methods focus on general pyrazole synthesis, the specific incorporation of the cyclohexyl group at position 3 and methyl at position 1 can be achieved by:

- Using cyclohexyl-substituted acyl precursors in the initial steps.

- Modifying the hydrazine component to include methyl groups.

- Employing suitable protecting groups and selective functionalization strategies to ensure regioselectivity.

Q & A

Q. What are the common synthetic routes for 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of β-ketoesters with hydrazine derivatives. For example, substituted pyrazole-4-carboxylic acids are prepared by reacting ethyl 3-(triazenyl)pyrazole-4-carboxylates with azido(trimethyl)silane and trifluoroacetic acid under controlled conditions (0–50°C, 16–72 hours). Purification is achieved via flash chromatography (e.g., silica gel, cyclohexane/ethyl acetate gradient) . Yields depend on stoichiometry (e.g., 7.5 equiv. of azide reagent) and temperature ramping rates.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

- Methodological Answer : Essential techniques include:

- 1H/13C NMR : Confirm substituent positions (e.g., cyclohexyl protons at δ 1.37–1.23 ppm, pyrazole C=O at ~162 ppm) .

- IR Spectroscopy : Identify carboxylic acid O–H (~2500–3300 cm⁻¹) and C=O stretches (~1700 cm⁻¹) .

- HRMS : Validate molecular weight (e.g., [M]+ calculated vs. observed with <2 ppm error) .

- X-ray crystallography (if crystalline): Resolve spatial conformation and hydrogen-bonding networks .

Q. How can researchers distinguish between regioisomers during synthesis?

- Methodological Answer : Regioisomeric purity is assessed via 1H NMR coupling patterns (e.g., pyrazole proton multiplicity) and NOESY/ROESY to confirm substituent proximity. Computational DFT studies (e.g., B3LYP/6-31G*) predict regioselectivity by comparing transition-state energies for cyclization pathways .

Q. What are the standard protocols for purification, and how are solvent gradients optimized?

- Methodological Answer : Flash chromatography (e.g., Interchim puriFLASH systems) with silica gel and cyclohexane/ethyl acetate gradients (0–30% ethyl acetate over 25 column volumes) effectively separates polar impurities. Dry loading with Celite minimizes band broadening .

Advanced Research Questions

Q. How can contradictory spectral data between studies be resolved?

- Methodological Answer : Discrepancies in NMR shifts (e.g., cyclohexyl vs. benzyl substituent effects) are addressed by:

- Variable-temperature NMR to assess dynamic effects.

- Isotopic labeling (e.g., D₂O exchange for acidic protons).

- DFT-based chemical shift predictions (GIAO method) to benchmark experimental data .

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution or cycloaddition reactions?

- Methodological Answer : Density Functional Theory (DFT) (e.g., B3LYP/6-311++G**) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Solvent effects are modeled using thePCM framework . For cycloadditions, transition-state geometries (e.g., Diels-Alder) are optimized withM06-2X .

Q. How can the compound’s stability under thermal or acidic conditions be evaluated?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measures decomposition onset temperatures.

- pH-dependent stability studies : Incubate in buffered solutions (pH 1–13) and monitor degradation via HPLC (C18 columns, acetonitrile/water + 0.1% TFA). Major decomposition products (e.g., CO₂, cyclohexanol) are identified by GC-MS .

Q. What strategies improve synthetic yields in large-scale reactions?

- Methodological Answer :

- Continuous-flow reactors : Enhance heat/mass transfer for exothermic azide reactions.

- Catalytic optimization : Screen Brønsted acids (e.g., TFA vs. p-TsOH) for faster cyclization.

- Design of Experiments (DoE) : Statistically optimize parameters (temperature, stoichiometry) via response surface methodology .

Q. How are derivatives designed for biological activity screening, and what in silico tools prioritize candidates?

- Methodological Answer :

- Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., CF₃) at C3/C5 to enhance bioactivity.

- Molecular docking (AutoDock Vina): Screen against targets (e.g., COX-2, EGFR) using PyMOL-visualized binding poses.

- ADMET prediction (SwissADME): Filter compounds with poor bioavailability or toxicity risks .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

- Methodological Answer :

- LC-MS/MS (MRM mode) : Detect sub-ppm impurities (e.g., residual azides) with ion trap detectors.

- Standard addition method : Spike synthetic batches with certified reference materials (CRMs) to validate accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.